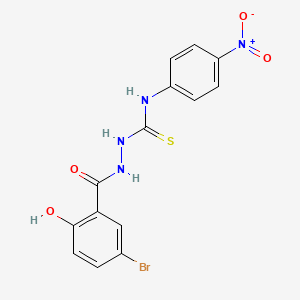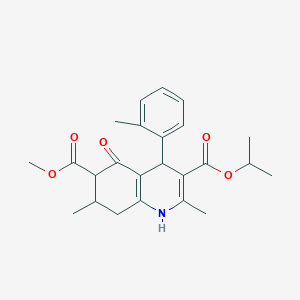
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide
Overview
Description
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, also known as AADH, is a chemical compound that has been extensively studied for its potential use in scientific research. AADH is a hydrazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to target a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity, and has been shown to protect against oxidative stress in a number of different cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. Additionally, 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to be relatively stable and easy to synthesize, making it a promising candidate for further investigation. However, one limitation of using 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide. One area of investigation is in the development of novel cancer therapies based on the cytotoxic activity of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, which may lead to the development of new drugs for the treatment of a wide range of diseases. Finally, there is potential for the development of new synthetic methods for the production of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, which may lead to more efficient and cost-effective synthesis of this promising compound.
Scientific Research Applications
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the field of cancer research, where 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been shown to exhibit potent cytotoxic effects against a wide range of cancer cell lines. Additionally, 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to have potential as an anti-inflammatory agent, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-12-4-3-5-13(2)17(12)21-19(25)23-22-18(24)20-9-14-6-15(10-20)8-16(7-14)11-20/h3-5,14-16H,6-11H2,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWZBPDDIGCJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-2-[2-(diethylamino)ethyl]-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115732.png)
![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)



![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)